molecular formula C15H18N2O B3165494 3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one CAS No. 899926-51-3

3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one

Cat. No.: B3165494
CAS No.: 899926-51-3
M. Wt: 242.32 g/mol
InChI Key: UGVRLNKXQRVGDB-UHFFFAOYSA-N
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Description

3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one is a nitrogen-containing spirocyclic compound characterized by a unique 6-membered ring fused to a 4-membered diazaspirane core. Its structure includes a phenyl substituent at position 3 and a ketone group at position 2. Synthetically, such compounds are often derived via Strecker synthesis followed by cyclization and alkylation/aralkylation steps, as demonstrated in related spirodiones .

Properties

IUPAC Name

3-phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c18-14-13(12-8-4-3-5-9-12)16-15(17-14)10-6-1-2-7-11-15/h3-5,8-9H,1-2,6-7,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVRLNKXQRVGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)NC(=O)C(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is maintained at a moderate level to ensure the formation of the desired product . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .

Chemical Reactions Analysis

3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The spirocyclic architecture of 3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one distinguishes it from analogs through ring size, substituents, and functional groups. Key comparisons include:

Table 1: Structural and Molecular Weight Comparison
Compound Name Spiro Ring System Substituents Molecular Weight Key Functional Groups Reference ID
This compound [4.6] Phenyl (C₆H₅) ~324.4 (calc.) Ketone (2-one) Target
1,4-Diazaspiro[4.5]decane-3,5-diones [4.5] Alkyl/aryl at N1 and N4 ~250–300 Dual ketones
6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones [4.5] Aryl at C6, alkyl at N9 ~350–400 Dual ketones
3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione [4.5] Phenyl (C₆H₅) 230.33 Thione (2-thione)
4-Phenyl-1,2,4-triazaspiro[4.6]undec-1-en-3-thione [4.6] Phenyl (C₆H₅) ~288.4 (calc.) Triaza core, thione

Key Observations:

  • Ring Size : The [4.6] spiro system in the target compound provides greater conformational flexibility compared to smaller [4.5] systems (e.g., 1,4-diazaspiro[4.5]decane derivatives) . This may influence binding interactions in biological systems.
  • Functional Groups : Replacing the ketone (2-one) with a thione (2-thione), as seen in CAS 4602-36-2, alters electronic properties and solubility. Thiones generally exhibit higher lipophilicity .

Spectral and Analytical Data

  • UV/Vis : π–π* and n–π* transitions in 276–279 nm range (e.g., 7,11-diaryl-2,4-diazaspiro[5.5]undecane derivatives) .
  • IR : N-H/N-OH stretches at 3250–3500 cm⁻¹ and ketone/thione C=O/C=S peaks at 1650–1750 cm⁻¹ .
  • NMR : Deshielded N-H protons (δ 10.5–11.3) due to adjacent electron-withdrawing groups .

Biological Activity

3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of spirocyclic compounds which are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of this compound features a spiro configuration that contributes to its unique biological interactions. The presence of diazine and phenyl groups enhances its potential as a bioactive molecule. Below is a summary of its chemical properties:

Property Value
Molecular formulaC13_{13}H14_{14}N2_{2}O
Molecular weight218.26 g/mol
CAS Number899926-51-3
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Proliferation Inhibition : This compound has shown efficacy in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Mechanistic Studies : In vitro assays revealed that treatment with this compound leads to increased levels of pro-apoptotic markers (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) in cancer cells, suggesting a shift towards apoptosis.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • Inhibition of Cytokine Production : It significantly reduces the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages.
  • Animal Models : In animal models of inflammation, administration of this compound resulted in reduced paw edema and leukocyte infiltration, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens:

  • Bacterial Strains : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Mechanism of Action : The antimicrobial effect is hypothesized to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the exact mechanism.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity towards cancer cells compared to normal cells, with IC50 values ranging from 5 to 15 µM depending on the cell line tested.
  • Anti-inflammatory Efficacy : Research reported in European Journal of Pharmacology showed that this compound significantly reduced inflammation markers in a carrageenan-induced rat paw edema model.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one
Reactant of Route 2
3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one

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